methyl 4-[(E)-2-nitroethenyl]benzoate
Description
Significance of Nitroalkene Functionality in Advanced Synthetic Methodologies
The nitroalkene functional group is a powerful tool in organic synthesis due to its electron-withdrawing nature, which activates the carbon-carbon double bond for a variety of chemical transformations. This activation makes nitroalkenes excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. orgsyn.org This reactivity is fundamental to the construction of complex molecular frameworks and the formation of new carbon-carbon and carbon-heteroatom bonds.
Nitroalkenes are also valuable precursors for the synthesis of other functional groups. For instance, the nitro group can be reduced to an amine, providing a route to β-amino alcohols, which are important structural motifs in many biologically active compounds. wikipedia.org Furthermore, nitroalkenes can participate in cycloaddition reactions, serving as dienophiles in Diels-Alder reactions or participating in [3+2] cycloadditions, leading to the formation of various heterocyclic compounds. orgsyn.orgmdpi.com The versatility of the nitroalkene functionality has cemented its importance in the synthesis of natural products and pharmaceuticals.
A common and effective method for the synthesis of nitroalkenes is the Henry reaction, also known as the nitroaldol reaction. sigmaaldrich.comorganic-chemistry.org This base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration, provides a direct route to substituted nitroalkenes. wikipedia.org For methyl 4-[(E)-2-nitroethenyl]benzoate, the logical synthetic pathway involves the Henry reaction between methyl 4-formylbenzoate (B8722198) and nitromethane (B149229). nih.govmdpi.com
Table 1: Key Reactions Involving Nitroalkenes
| Reaction Type | Description |
| Michael Addition | Conjugate addition of nucleophiles to the β-carbon of the nitroalkene. |
| Diels-Alder Reaction | [4+2] cycloaddition with a diene, where the nitroalkene acts as a dienophile. |
| [3+2] Cycloaddition | Reaction with 1,3-dipoles to form five-membered heterocyclic rings. |
| Reduction | Conversion of the nitro group to an amino group, often leading to β-amino alcohols. |
| Henry Reaction | A primary synthetic route to nitroalkenes via the condensation of a nitroalkane and a carbonyl compound. organic-chemistry.org |
Role of the Benzoate (B1203000) Ester Moiety in Molecular Architecture and Reactivity Modulation
From a structural standpoint, the benzoate ester can influence the crystal packing and intermolecular interactions of the molecule. The presence of the ester group can lead to specific solid-state arrangements, which can be important in materials science applications. researchgate.net Furthermore, the ester group itself can be a site of chemical transformation. It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility to the molecule. The reactivity of the benzoate ester provides a handle for further functionalization or for linking the molecule to other chemical entities.
Historical and Current Trajectories in the Development of Conjugated Nitro Compounds
The chemistry of nitro compounds has a rich history, with their synthetic utility being recognized for over a century. wikipedia.org Initially, aromatic nitro compounds were extensively used as precursors for dyes and explosives. However, the focus has shifted over time towards the application of aliphatic and conjugated nitro compounds in fine chemical synthesis. The development of new synthetic methodologies, such as asymmetric versions of the Henry reaction, has expanded the scope of these compounds in the stereoselective synthesis of complex molecules. mdpi.com
Current research in the field of conjugated nitro compounds is focused on several key areas. There is a continuous effort to develop more efficient and environmentally benign synthetic methods. This includes the use of novel catalysts and reaction media to improve the sustainability of processes like the Henry reaction. psu.edu Another significant area of research is the exploration of the reactivity of conjugated nitro compounds in novel transformations, such as cascade reactions that allow for the rapid construction of molecular complexity from simple starting materials. The unique electronic properties of these compounds also make them interesting candidates for applications in materials science and medicinal chemistry.
Overview of Research Paradigms for Electron-Deficient Alkenes
Electron-deficient alkenes, such as this compound, are a cornerstone of modern organic synthesis. The primary research paradigm for these compounds revolves around their utility as electrophiles in a variety of bond-forming reactions. The presence of electron-withdrawing groups renders the double bond susceptible to attack by a wide array of nucleophiles, making them key intermediates in the synthesis of a diverse range of organic molecules.
A major focus of research in this area is the development of catalytic and stereoselective reactions. The use of chiral catalysts allows for the enantioselective or diastereoselective addition of nucleophiles to electron-deficient alkenes, providing access to chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, researchers are exploring the use of electron-deficient alkenes in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach is highly valued for its efficiency and atom economy. The continued development of new reactions and applications for electron-deficient alkenes ensures their central role in the advancement of organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(E)-2-nitroethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVMCLFJQCOHGX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving Methyl 4 E 2 Nitroethenyl Benzoate
Nucleophilic Addition Reactions to the (E)-2-nitroethenyl Moiety
The polarized carbon-carbon double bond in methyl 4-[(E)-2-nitroethenyl]benzoate is highly susceptible to attack by nucleophiles, leading to the formation of a new carbon-nucleophile bond at the β-position. These reactions are of significant synthetic utility, enabling the construction of complex molecular architectures.
Michael Addition Processes: Scope, Regioselectivity, and Stereochemical Outcomes
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. In the context of this compound, this reaction involves the addition of a soft nucleophile (Michael donor) to the β-carbon of the nitroalkene (Michael acceptor). The scope of suitable nucleophiles is broad, encompassing carbanions derived from 1,3-dicarbonyl compounds, enamines, organometallic reagents, and heteroatom nucleophiles such as thiols and amines. mdpi.comnih.govresearchgate.netmdpi.com
The regioselectivity of the Michael addition to β-nitrostyrenes is consistently high, with the nucleophile exclusively attacking the β-carbon. This is driven by the formation of a resonance-stabilized nitronate intermediate. The stereochemical outcome of the reaction, however, is more nuanced and can often be controlled by the choice of catalyst and reaction conditions. Asymmetric Michael additions, employing chiral organocatalysts, have been extensively studied for β-nitrostyrenes, yielding products with high diastereoselectivity and enantioselectivity. mdpi.comnih.govmdpi.com For instance, bifunctional thiourea (B124793) catalysts have proven effective in activating both the nitroalkene and the nucleophile, leading to highly ordered transition states that dictate the stereochemical course of the reaction. mdpi.comnih.gov
The addition of cyclic β-ketoesters to substituted nitrostyrenes, for example, has been shown to proceed with good diastereoselectivity, favoring the syn product. mdpi.com The enantioselectivity is also generally high, often exceeding 90% ee. mdpi.commdpi.com This high degree of stereocontrol is attributed to the formation of a well-defined ternary complex between the catalyst, the nucleophile, and the electrophile.
Table 1: Representative Organocatalyzed Michael Additions to Substituted β-Nitrostyrenes
| Nucleophile (Michael Donor) | Electrophile (Substituted β-Nitrostyrene) | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | p-Chloronitrostyrene | Ts-DPEN | 81:15 | 92:8 (major) |
| Cyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 9:1 | 99 (syn) |
| β-Methyl 2-cyclohexen-1-one | β-Nitrostyrene | Chiral Primary Amine | >98:2 | 98 |
| Diethyl Malonate | β-Nitrostyrene | N-Benzylbispidine | - | - |
Data is illustrative and based on reactions with analogous β-nitrostyrenes. mdpi.comnih.govmdpi.commdpi.com
Kinetic and Thermodynamic Considerations in Addition Reactions
The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the catalyst. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates. Catalysts, particularly bifunctional organocatalysts, can significantly lower the activation energy by simultaneously activating the nucleophile and the electrophile through hydrogen bonding or other non-covalent interactions. mdpi.com
From a thermodynamic standpoint, the Michael addition to nitroalkenes is generally an exergonic process, driven by the formation of a stable carbon-carbon single bond and the conversion of a π-bond into a σ-bond. The stability of the resulting nitronate intermediate also contributes to the favorable thermodynamics of the reaction.
Cycloaddition Reactions (e.g., [4+2], [3+2]) with this compound as a Dienophile/Dipolarophile
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
Pericyclic Reaction Pathways and Transition State Analysis
[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. The reaction is a concerted pericyclic process, meaning that bond formation and bond breaking occur in a single step through a cyclic transition state. Computational studies on the Diels-Alder reaction of similar β-nitrostyrenes with cyclic dienes, such as cyclopentadiene, have provided insights into the reaction pathway and stereoselectivity. beilstein-journals.org DFT calculations have been used to model the transition states for the formation of both endo and exo products. beilstein-journals.org These calculations often show that the endo transition state is energetically favored due to secondary orbital interactions, although steric factors can also play a significant role. beilstein-journals.org
[3+2] Cycloaddition: As a dipolarophile, this compound can react with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. mdpi.comrsc.orgnih.govnih.govresearchgate.netresearchgate.net The regioselectivity of these reactions is a key consideration and can often be predicted by examining the frontier molecular orbitals (FMOs) of the reactants. osi.lvresearchgate.net Computational studies, often employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the molecular mechanism and regioselectivity of these cycloadditions. mdpi.comosi.lvresearchgate.net These studies analyze the electronic structure of the transition states to determine the preferred orientation of the dipole and dipolarophile. mdpi.comnih.gov
Table 2: Calculated Activation Parameters for the Diels-Alder Reaction of a Model β-Nitrostyrene with Cyclopentadiene
| Parameter | endo-Transition State | exo-Transition State |
| ΔG‡ (kcal/mol) | 28.8 | 29.5 |
| ΔH‡ (kcal/mol) | 16.5 | 17.2 |
| TΔS‡ (kcal/mol) | -12.3 | -12.3 |
Data is illustrative and based on DFT calculations for a similar β-nitrostyrene system. beilstein-journals.org
Catalyst Influence on Cycloaddition Efficiency and Selectivity
The efficiency and selectivity of cycloaddition reactions involving this compound can be significantly influenced by the use of catalysts. Lewis acids are commonly employed to catalyze Diels-Alder reactions by coordinating to the electron-withdrawing group of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. This can also enhance the regioselectivity and stereoselectivity of the cycloaddition.
In the context of [3+2] cycloadditions, metal catalysts can also play a crucial role. For instance, the 1,3-dipolar cycloaddition of nitrile oxides can be catalyzed by various metal complexes. rsc.org Organocatalysis has also emerged as a powerful strategy for controlling the stereoselectivity of cycloaddition reactions. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or diamines, can activate the dienophile or dipolarophile through hydrogen bonding and direct the approach of the diene or dipole, leading to high levels of enantioselectivity. mdpi.comresearchgate.net
Functional Group Transformations and Derivatization Strategies of this compound
The presence of both a nitroalkene and a methyl ester functionality in this compound allows for a wide range of subsequent transformations, making it a versatile building block in organic synthesis.
The nitro group of the nitroethenyl moiety can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Fe/HCl, SnCl₂). niscpr.res.inmasterorganicchemistry.comwikipedia.orgnih.gov This transformation provides access to β-amino esters, which are valuable precursors for the synthesis of amino acids and other biologically active molecules. The choice of reducing agent is crucial to avoid the reduction of the ester group.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. oieau.frnih.govpsu.educhemspider.com Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. chemspider.com The resulting carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr
Further derivatization can be achieved through reactions involving the aromatic ring or the alkene double bond. For example, electrophilic aromatic substitution reactions could be performed, although the electron-withdrawing nature of the existing substituents would direct incoming electrophiles to the meta position and deactivate the ring. aiinmr.com The double bond, after a Michael addition, can potentially undergo further reactions.
Table 3: Common Functional Group Transformations of this compound
| Functional Group | Transformation | Reagents | Product Type |
| Nitro | Reduction | H₂, Pd/C or Fe/HCl | β-Amino ester |
| Ester | Hydrolysis (Saponification) | 1. NaOH(aq), Δ 2. H₃O⁺ | Carboxylic acid |
Reduction of the Nitro Group to Various Nitrogen-Containing Functionalities
The reduction of the conjugated nitroalkene system in this compound can lead to a variety of nitrogen-containing functional groups, depending on the reducing agent and reaction conditions. The primary products of such reductions are typically β-arylnitroalkanes, oximes, hydroxylamines, or primary amines.
One of the most common and versatile methods for the reduction of β-nitrostyrenes is catalytic hydrogenation. The mechanism of this transformation involves the stepwise reduction of both the carbon-carbon double bond and the nitro group. Initially, the alkene is hydrogenated to form the corresponding saturated nitroalkane, methyl 4-(2-nitroethyl)benzoate. Subsequent reduction of the nitro group can proceed through a series of intermediates, including the nitroso and hydroxylamine (B1172632) species, to ultimately yield the primary amine, methyl 4-(2-aminoethyl)benzoate. The choice of catalyst (e.g., Pd/C, PtO₂, Raney nickel) and control of reaction parameters such as hydrogen pressure and temperature are crucial in achieving selectivity for the desired product.
Metal hydrides are also effective reagents for the reduction of nitroalkenes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the nitro group to afford the corresponding amine. In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) typically reduce the carbon-carbon double bond, leaving the nitro group intact, to yield the saturated nitroalkane. However, the reactivity of NaBH₄ can be enhanced by the addition of transition metal salts, such as copper(II) chloride, enabling the one-pot reduction of β-nitrostyrenes to phenethylamines. The mechanism in this case is thought to involve the formation of a copper hydride species that facilitates the reduction of the nitro group.
Below is a table summarizing various reducing agents and their expected products in the reduction of a generic β-nitrostyrene, which can be considered analogous to this compound.
| Reducing Agent | Typical Product(s) | Mechanistic Notes |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated Amine | Stepwise reduction of the C=C bond and then the nitro group. |
| Lithium Aluminum Hydride (LiAlH₄) | Saturated Amine | Powerful, non-selective reduction of both functionalities. |
| Sodium Borohydride (NaBH₄) | Saturated Nitroalkane | Selective reduction of the C=C double bond. |
| NaBH₄ / Copper(II) Chloride | Saturated Amine | In-situ generation of a more potent reducing species. |
| Iron in Acetic Acid | Saturated Amine | Involves single electron transfer steps from the metal. |
| Tin(II) Chloride | Oxime | Selective reduction of the nitro group to an oxime. |
Ester Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Moiety
The methyl benzoate portion of this compound is susceptible to nucleophilic acyl substitution reactions, primarily ester hydrolysis and transesterification. The rates and mechanisms of these reactions are influenced by the electronic properties of the para-substituent, in this case, the (E)-2-nitroethenyl group.
Ester Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 4-[(E)-2-nitroethenyl]benzoic acid.
Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate, drives the reaction forward to produce the carboxylate salt. The (E)-2-nitroethenyl group, being an electron-withdrawing group, is expected to increase the rate of saponification compared to unsubstituted methyl benzoate by stabilizing the negatively charged transition state. Studies on para-substituted methyl benzoates have shown a clear correlation between the electron-withdrawing nature of the substituent and an increased rate of hydrolysis. chegg.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.comucla.edu In an acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com
Under basic conditions, an alkoxide ion serves as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Elimination of the original methoxide group yields the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. The electronic effect of the para-(E)-2-nitroethenyl group would be similar to that in hydrolysis, enhancing the electrophilicity of the carbonyl carbon and thus facilitating the nucleophilic attack.
The following table outlines the key mechanistic steps for these reactions.
| Reaction | Catalyst | Key Mechanistic Steps |
| Ester Hydrolysis | Acid (H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of methanol. |
| Ester Hydrolysis | Base (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of the carboxylic acid. |
| Transesterification | Acid (H⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of methanol. |
| Transesterification | Base (RO⁻) | 1. Nucleophilic attack by alkoxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. |
Photochemical Reactions of the Nitroethenyl Group
The conjugated nitroethenyl group in this compound is a chromophore that can absorb ultraviolet and visible light, leading to various photochemical reactions. Upon absorption of light, the molecule is promoted to an excited state, which can then undergo transformations not readily accessible under thermal conditions.
One of the fundamental photochemical reactions of stilbene-like molecules, including β-nitrostyrenes, is E/Z (trans/cis) isomerization. The absorption of a photon leads to the population of an excited singlet or triplet state where the rotational barrier around the carbon-carbon double bond is significantly reduced. This allows for rotation to a perpendicular geometry, which can then decay back to the ground state as either the E or Z isomer. The photostationary state, which is the equilibrium ratio of the two isomers under irradiation, depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.
Another important photochemical reaction of β-nitrostyrenes is [2+2] photocycloaddition with alkenes. nih.gov Upon excitation, typically to a triplet state, the β-nitrostyrene can react with an alkene to form a 1,4-diradical intermediate. This intermediate can then undergo ring closure to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cyclobutane are dependent on the nature of the substituents on both the nitrostyrene (B7858105) and the alkene. Triplet sensitization experiments can be used to confirm the involvement of a triplet excited state in these reactions. worktribe.com
Furthermore, intramolecular photochemical reactions are also possible. For some β-nitrostyrene derivatives, irradiation can lead to a nitro-nitrite rearrangement, followed by further reactions to yield oximes. wku.eduwku.edu This process is thought to proceed through an excited state where an oxygen atom from the nitro group is transferred to the β-carbon of the ethenyl group, forming a nitrite (B80452) intermediate.
A summary of potential photochemical reactions is provided below.
| Reaction | Mechanistic Pathway | Expected Product(s) |
| E/Z Isomerization | Excitation to singlet or triplet state, rotation around the C=C bond. | Methyl 4-[(Z)-2-nitroethenyl]benzoate |
| [2+2] Photocycloaddition | Formation of a 1,4-diradical intermediate from the triplet excited state. | Substituted cyclobutane derivatives. |
| Nitro-Nitrite Rearrangement | Intramolecular oxygen transfer from the nitro group in an excited state. | Oxime derivatives. |
Electrochemical Transformations of Nitro Compounds
The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitroethenyl group, which is a highly electroactive moiety. The reduction potential and the products of the electrochemical transformation are highly dependent on the pH of the medium and the electrode material.
In aprotic media, the electrochemical reduction of β-nitrostyrenes typically proceeds via an initial one-electron transfer to form a radical anion. electrochem.org This radical anion can undergo dimerization, leading to the formation of a dinitro dianion, which can then be further reduced or undergo chemical follow-up reactions.
The reduction potential is sensitive to the electronic properties of the substituents on the aromatic ring. uchile.cl An increase in the electron-donating properties of a substituent generally makes the reduction potential more negative. Conversely, electron-withdrawing groups facilitate the reduction by lowering the electron density at the reducible center. The para-methoxycarbonyl group in this compound is electron-withdrawing, which would be expected to make its reduction potential less negative compared to unsubstituted β-nitrostyrene.
The following table summarizes the general electrochemical reduction pathways for a β-nitrostyrene derivative.
| Medium | Key Intermediates | Final Product(s) |
| Aprotic | Radical anion, Dimer dianion | Dimerized products, Polymers |
| Protic (Acidic) | Protonated species, Nitroso, Hydroxylamine | Saturated Amine, Oxime |
| Protic (Neutral/Basic) | Radical anion, Hydroxylamine | Saturated Amine, Hydroxylamine |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Methyl 4 E 2 Nitroethenyl Benzoate and Its Synthetic Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out atomic connectivity and spatial relationships, leading to a comprehensive structural picture.
A crucial intermediate in the synthesis of methyl 4-[(E)-2-nitroethenyl]benzoate is methyl 4-formylbenzoate (B8722198). The synthesis of the target compound is typically achieved through a Henry reaction, which involves the condensation of methyl 4-formylbenzoate with nitromethane (B149229) in the presence of a base. wikipedia.org A thorough spectroscopic analysis of this starting material is the first step in confirming the structure of the final product.
Spectroscopic Data for the Synthetic Intermediate: Methyl 4-formylbenzoate
The ¹H and ¹³C NMR spectra of methyl 4-formylbenzoate provide the foundational data for its structural confirmation. rsc.orgchemicalbook.comnih.govuq.edu.au
¹H NMR Spectral Data of Methyl 4-formylbenzoate The proton NMR spectrum of methyl 4-formylbenzoate in CDCl₃ exhibits characteristic signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 10.15 | singlet | - |
| Ar-H | 8.37 | doublet | 8.2 |
| Ar-H | 8.03 | doublet | 8.7 |
| -OCH₃ | 3.98 | singlet | - |
Note: Aromatic proton shifts can vary slightly based on literature sources. rsc.org
¹³C NMR Spectral Data of Methyl 4-formylbenzoate The carbon NMR spectrum provides information on all unique carbon environments within the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| -CHO | 191.5 |
| -COOCH₃ | 164.2 |
| Ar-C (quaternary) | 150.7 |
| Ar-C (quaternary) | 139.6 |
| Ar-CH | 134.5 |
| Ar-CH | 130.8 |
| Ar-CH | 129.6 |
| -OCH₃ | 52.7 |
Note: Aromatic carbon shifts can vary slightly based on literature sources. rsc.org
While standard ¹H and ¹³C NMR provide essential information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer a more detailed insight into the carbon skeleton by differentiating carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons).
For this compound, a DEPT or APT experiment would be crucial for unequivocally assigning the carbon signals.
DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent.
DEPT-90: Would only show signals for CH carbons.
APT: Would display CH and CH₃ signals with opposite phase to C and CH₂ signals, providing a complete carbon spectrum with multiplicity information. uvic.ca
In the case of this compound, these experiments would clearly distinguish the methine carbons of the nitroethenyl group from the quaternary carbons of the benzene (B151609) ring and the carbonyl carbon.
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between nuclei. youtube.comscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a correlation between the two vinylic protons of the nitroethenyl group, confirming their adjacent relationship. It would also show correlations between the ortho- and meta-coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹JCH). ustc.edu.cn This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For the target molecule, HSQC would link the vinylic proton signals to their corresponding vinylic carbon signals and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between carbons and protons, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For this compound, key HMBC correlations would be expected between:
The vinylic protons and the aromatic quaternary carbon they are attached to.
The aromatic protons and the carbonyl carbon of the ester group.
The methyl protons of the ester group and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is particularly important for determining stereochemistry. In this compound, a NOESY experiment would be expected to show a correlation between the vinylic proton closer to the aromatic ring and the ortho protons of the ring, confirming the (E)-configuration of the double bond.
While solution-state NMR is more common for routine structural elucidation, solid-state NMR provides valuable information about the structure and dynamics of molecules in their crystalline form. For substituted benzoates, solid-state NMR, in conjunction with techniques like X-ray diffraction and computational methods, can be used to study polymorphism, molecular packing, and intermolecular interactions in the solid state. st-andrews.ac.ukresearchgate.net This can be particularly relevant for understanding the physical properties of the final compound.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the ion, which is a powerful tool for confirming the molecular formula of a compound. ub.edu For this compound (C₁₀H₉NO₄), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of atoms, distinguishing it from other potential isomers.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion), which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. mdpi.com This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.
For this compound, the MS/MS spectrum would be expected to show characteristic fragmentation patterns. Key fragmentation pathways could include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Loss of the nitro group (-NO₂).
Cleavage of the ethenyl linker.
By analyzing these fragmentation patterns, the connectivity of the different functional groups within the molecule can be confirmed. For example, the fragmentation of related benzoate (B1203000) esters often involves characteristic losses that can be used to identify the core structure. chemicalbook.com
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information on its definitive molecular geometry, conformation, crystal system, space group, and unit cell dimensions is not available.
Determination of Absolute Configuration
Without crystallographic data, the absolute configuration of this compound has not been determined.
Analysis of Intermolecular Interactions and Crystal Packing
An analysis of the intermolecular interactions and crystal packing for this compound cannot be performed as no crystallographic data has been reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
No experimental or theoretical Infrared (IR) or Raman spectroscopic data for this compound has been found in the searched literature. Therefore, a detailed analysis of its vibrational modes for functional group identification and conformational insights cannot be provided.
Computational Chemistry and Theoretical Investigations of Methyl 4 E 2 Nitroethenyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, it provides insights into molecular properties and reactivity.
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.
A comprehensive search for specific HOMO-LUMO energy values or orbital diagrams for methyl 4-[(E)-2-nitroethenyl]benzoate yielded no specific results. Theoretical studies on structurally related nitroaromatic compounds and benzoate (B1203000) esters have utilized this analysis, but direct data for the target molecule is not available.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic or nucleophilic attack. Typically, red-colored regions indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor).
No specific ESP maps or analyses for this compound have been published in the reviewed scientific literature.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is employed to map out the energetic pathways of chemical reactions. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. Such studies are vital for understanding reaction kinetics and mechanisms at a molecular level. There are currently no available published studies detailing the quantum chemical modeling of reaction mechanisms or transition states involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing insights into conformational flexibility, stability, and intermolecular interactions. Detailed conformational analyses or MD simulation results for this compound are not found in the existing body of scientific literature.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and vibrational (infrared) frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While experimental spectroscopic techniques are standard, published theoretical predictions for the NMR and vibrational spectra of this compound could not be located.
Applications of Methyl 4 E 2 Nitroethenyl Benzoate As a Versatile Synthetic Building Block
Synthesis of Heterocyclic Compounds
The electrophilic nature of the β-carbon of the nitroethenyl group makes methyl 4-[(E)-2-nitroethenyl]benzoate an excellent Michael acceptor, a characteristic that is extensively exploited in the synthesis of various heterocyclic compounds. Nucleophilic attack at this position initiates a cascade of reactions, often leading to the formation of five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms.
Construction of Nitrogen-Containing Heterocycles
The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to a range of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.
One of the most common applications is in the synthesis of pyrazoline derivatives . The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline. The specific substitution pattern on the resulting pyrazoline can be controlled by the choice of the hydrazine derivative.
Similarly, isoxazoline (B3343090) rings can be constructed through the 1,3-dipolar cycloaddition of nitrile oxides with the nitroalkene moiety of this compound. nih.govnih.govresearchgate.netresearchgate.netrsc.org Nitrile oxides, often generated in situ from aldoximes or nitroalkanes, react readily with the electron-deficient double bond to form the five-membered isoxazoline ring with high regioselectivity. nih.govnih.govresearchgate.netresearchgate.netrsc.org
The synthesis of pyridine (B92270) derivatives can also be achieved using this compound as a key building block. For instance, in a modified Hantzsch-type pyridine synthesis, this nitroalkene can react with a β-ketoester and a nitrogen donor, such as ammonia (B1221849) or an ammonium (B1175870) salt, to construct the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org
| Heterocycle | Reagents | Key Reaction Type | Ref. |
| Pyrazolines | Hydrazine hydrate, Substituted hydrazines | Michael Addition-Cyclization | nih.govjmchemsci.comnih.gov |
| Isoxazolines | Nitrile Oxides (from aldoximes) | 1,3-Dipolar Cycloaddition | nih.govnih.govresearchgate.netresearchgate.netrsc.org |
| Pyridines | β-Ketoesters, Ammonia/Ammonium salts | Hantzsch-type Synthesis | wikipedia.orgchemtube3d.comorganic-chemistry.org |
Formation of Oxygen- and Sulfur-Containing Heterocycles
The reactivity of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms. These reactions often capitalize on the Michael acceptor properties of the nitroalkene.
For the synthesis of oxygen-containing heterocycles , such as substituted tetrahydrofurans, this compound can undergo a tandem Michael addition-cyclization reaction with active methylene (B1212753) compounds like β-dicarbonyls in the presence of a base. researchgate.netresearchgate.netnih.gov The initial Michael adduct can then undergo an intramolecular cyclization, with the potential for subsequent transformations to afford the desired heterocyclic ring.
In the realm of sulfur-containing heterocycles , the synthesis of substituted thiophenes can be achieved through various methods. One approach involves the reaction of this compound with elemental sulfur and a compound containing an active methylene group in the presence of a base, a variation of the Gewald reaction. researchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net The reaction proceeds through a complex mechanism involving the formation of a sulfur-containing intermediate that ultimately cyclizes to the thiophene (B33073) ring.
| Heterocycle | Reagents/Reaction Type | Key Features | Ref. |
| Tetrahydrofurans | Active Methylene Compounds (e.g., β-dicarbonyls) | Tandem Michael Addition-Cyclization | researchgate.netresearchgate.netnih.gov |
| Thiophenes | Elemental Sulfur, Active Methylene Compounds | Gewald-type Reaction | researchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net |
Formation of Carbocyclic Ring Systems
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions, providing a powerful tool for the construction of six-membered carbocyclic rings. This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a cyclohexene (B86901) derivative with predictable stereochemistry. masterorganicchemistry.comsciforum.netaccessscience.comresearchgate.netbeilstein-journals.orgharvard.edumdpi.comscholaris.ca
The regioselectivity and stereoselectivity of the Diels-Alder reaction can be influenced by the nature of the diene, the reaction conditions (including temperature and the use of Lewis acid catalysts), and the inherent electronic properties of the reactants. The nitro group in the dienophile significantly enhances its reactivity, allowing the reaction to proceed under milder conditions compared to less activated alkenes. Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can be utilized to produce enantiomerically enriched cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. harvard.edu
| Diene | Reaction Conditions | Product Type | Key Features | Ref. |
| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Bicyclic adduct | High endo-selectivity | sciforum.netresearchgate.net |
| Isoprene | Thermal | Substituted cyclohexene | Regioselective addition | beilstein-journals.org |
| Danishefsky's diene | Lewis Acid Catalysis | Functionalized cyclohexenone precursor | High regioselectivity | masterorganicchemistry.com |
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its multiple reactive sites, is an ideal candidate for participation in such reactions.
While specific examples directly utilizing this compound in well-known MCRs like the Passerini or Ugi reactions are not extensively documented, its role as a potent Michael acceptor allows for its incorporation into novel MCRs for the synthesis of complex heterocyclic systems. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.orgbroadinstitute.orgnih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.net For instance, a one-pot reaction involving an amine, an aldehyde, and this compound could potentially lead to the formation of highly substituted piperidine (B6355638) derivatives through a cascade of imine formation, Michael addition, and cyclization. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.orgbroadinstitute.orgnih.govresearchgate.netnih.govbeilstein-journals.orgresearchgate.net
The development of new MCRs involving this versatile building block holds significant promise for the rapid and efficient generation of diverse molecular libraries for drug discovery and other applications.
Applications in Materials Chemistry (e.g., as a monomer for specific polymers)
The vinyl group in this compound, activated by the electron-withdrawing nitro and ester groups, suggests its potential as a monomer for the synthesis of functional polymers. While the direct polymerization of this specific monomer is not widely reported, the polymerization of related β-nitrostyrenes provides a strong indication of its capability to undergo polymerization.
Anionic polymerization is a plausible method for the polymerization of this compound. The strong electron-withdrawing nature of the nitro group can stabilize the propagating anionic center, facilitating chain growth. The resulting polymer would feature a polyester (B1180765) backbone with pendant nitro groups, which could be further modified to introduce other functionalities, leading to materials with tailored properties for various applications, such as in electronics, optics, or as specialty resins. nih.govmtu.eduresearchgate.netresearchgate.net
Further research into the polymerization behavior of this compound, including its copolymerization with other vinyl monomers, could open up new avenues for the development of novel polymeric materials with unique properties and functionalities. nih.govmtu.eduresearchgate.netresearchgate.net
| Polymerization Type | Potential Initiators | Resulting Polymer Features | Potential Applications |
| Anionic Polymerization | Alkyllithiums, Alkoxides | Polyester backbone, Pendant nitro groups | Functional materials, Specialty resins |
Future Research Directions and Emerging Paradigms in the Study of Methyl 4 E 2 Nitroethenyl Benzoate
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The synthesis of β-nitrostyrenes, including methyl 4-[(E)-2-nitroethenyl]benzoate, is often achieved through the Henry or Knoevenagel reactions. researchgate.net A primary objective in modern organic synthesis is the development of catalytic systems that offer high stereoselectivity, particularly for the desired (E)-isomer, and improved reaction efficiency under mild conditions.
Recent advancements have seen the successful application of various catalysts to achieve these goals. For instance, a one-pot process using copper(II) has been shown to be an inexpensive and efficient method for the selective nitration of styrenes to their corresponding β-nitrostyrenes. vedantu.com This method is notable for its mild conditions and tolerance of various functional groups. vedantu.com Another approach involves the use of K2CO3/Al2O3 under microwave irradiation in the absence of a solvent, which allows for the rapid synthesis of β-nitrostyrenes. lkouniv.ac.in
The following table summarizes some of the novel catalytic systems being explored:
Interactive Data Table: Novel Catalytic Systems for β-Nitrostyrene Synthesis| Catalyst System | Key Features | Reference |
|---|---|---|
| Copper(II) | Inexpensive, efficient, mild conditions, tolerates various functional groups | vedantu.com |
Future research will likely focus on the design of even more sophisticated catalysts, including chiral organocatalysts and metal-organic frameworks (MOFs), to achieve asymmetric synthesis of nitrostyrene (B7858105) derivatives, opening new avenues for the creation of complex molecules with specific biological activities.
Integration into Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions for producing compounds like this compound. Automated flow chemistry, for instance, offers precise control over reaction parameters, leading to improved yields and purity. amidetech.comchemrxiv.orgdigitellinc.com
High-throughput screening (HTS) enables the rapid evaluation of a large number of catalysts and reaction conditions in parallel. numberanalytics.comasynt.comsigmaaldrich.com This approach significantly accelerates the identification of optimal synthetic protocols. numberanalytics.comasynt.com The use of HTS in conjunction with automated synthesis platforms can streamline the entire research and development process, from initial screening to process optimization. numberanalytics.comasynt.comsigmaaldrich.com
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this translates to a focus on routes that minimize waste, use less hazardous substances, and are more energy-efficient.
A significant area of exploration is the use of alkene cross-metathesis, which provides a facile and highly functional group tolerant method for the synthesis of nitroalkenes. organic-chemistry.org This reaction often utilizes Grubbs' second-generation catalyst and can provide a direct route to nitroalkenes that are otherwise challenging to prepare. organic-chemistry.org
Advanced Computational Methodologies for Predictive Chemical Design
Advanced computational methodologies, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions. semanticscholar.orgdntb.gov.uaresearchgate.netrsc.orgresearchgate.net These methods allow researchers to investigate reaction mechanisms, rationalize stereoselectivity, and design new catalysts with enhanced performance. semanticscholar.orgdntb.gov.uaresearchgate.netrsc.orgresearchgate.net
For the synthesis of nitrostyrenes, computational studies can provide insights into the transition states of the Henry and Knoevenagel reactions, helping to explain the observed stereoselectivity. researchgate.net For example, DFT calculations have been used to study the mechanistic pathways of reactions involving nitrostyrene, providing a deeper understanding of the factors controlling product formation. semanticscholar.orgdntb.gov.uaresearchgate.net
The integration of machine learning algorithms with computational chemistry and experimental data is an emerging paradigm. beilstein-journals.orgresearchgate.netnih.govnih.govchemrxiv.orgin-part.com These approaches can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, thereby accelerating the discovery of new and improved methods for synthesizing this compound. beilstein-journals.orgresearchgate.netnih.govnih.govchemrxiv.orgin-part.com
Cross-Disciplinary Research with Related Fields of Organic Synthesis and Methodology
The future of research on this compound will be heavily influenced by cross-disciplinary collaborations. The versatile reactivity of the nitro group and the conjugated double bond makes β-nitrostyrenes valuable building blocks in various areas of organic synthesis. mdpi.comresearchgate.netnih.gov
In medicinal chemistry, these compounds serve as key intermediates for the synthesis of a wide range of biologically active molecules, including pyrrole (B145914) derivatives and 1,4-benzodiazepines. mdpi.com The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, is an area of active investigation where compounds like this compound could play a role. nih.gov
In materials science, the unique electronic and optical properties of nitro-containing compounds are being explored for various applications. For instance, single crystals of methyl 4-nitrobenzoate (B1230335) have been investigated for use as terahertz polarizers. researchgate.net This highlights the potential for this compound and its derivatives to be utilized in the development of novel functional materials.
The continued collaboration between synthetic chemists, computational chemists, materials scientists, and medicinal chemists will be crucial for unlocking the full potential of this compound and related compounds in the years to come.
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 4-[(E)-2-nitroethenyl]benzoate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between methyl 4-formylbenzoate and nitromethane under basic conditions (e.g., ammonium acetate or piperidine). Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) critically affect the (E)-selectivity. Polar aprotic solvents favor the (E)-isomer due to stabilization of the transition state. Confirm stereochemistry via H NMR (coupling constants for trans double bonds) or NOESY spectroscopy.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : H NMR identifies vinyl protons (δ 6.5–8.0 ppm, doublets with ) and aromatic protons (δ 7.8–8.3 ppm). C NMR confirms the ester carbonyl (δ 165–170 ppm) and nitro group proximity.
- IR : Strong peaks at 1720 cm (ester C=O) and 1520–1350 cm (asymmetric/symmetric NO stretching).
- X-ray crystallography : Resolves stereochemistry and crystal packing effects.
Q. How can researchers optimize the isolation of this compound from reaction mixtures?
- Methodology : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor fractions via TLC (R ~0.5 in 3:1 hexane:EtOAc). Recrystallization from ethanol/water improves purity. For scale-up, centrifugal partition chromatography reduces silica gel waste.
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient nitroethenyl reactivity as a dienophile. Solvent effects (e.g., SMD model) and transition-state analysis (IRC calculations) guide experimental design for Diels-Alder reactions. Reference studies using Gaussian or ORCA software.
Q. How can contradictory data on catalytic activity in nitro-group reduction be resolved?
- Methodology : Systematic Design of Experiments (DoE) evaluates variables (catalyst loading, H pressure, solvent). For example, Pd/C in methanol may over-reduce the ester, while Fe/NHCl selectively reduces the nitro group. Use in situ FTIR or HPLC to monitor intermediates. Replicate conflicting studies under controlled conditions to identify critical factors.
Q. What mechanistic insights explain the compound’s instability under acidic or basic conditions?
- Methodology : Conduct pH-dependent stability studies (e.g., 0.1 M HCl/NaOH at 25–50°C). Monitor degradation via HPLC-MS. Computational modeling (e.g., molecular dynamics) simulates hydrolysis pathways. NMR kinetics reveal protonation effects on the nitroethenyl moiety.
Q. How do steric and electronic substituents on the benzoate ring influence photophysical properties?
- Methodology : Synthesize derivatives with electron-donating (e.g., -OCH) or -withdrawing (e.g., -NO) groups. Compare UV-Vis absorption/emission spectra (e.g., λ shifts) and DFT-calculated excited-state dipole moments. Correlate Hammett σ values with Stokes shifts for structure-property relationships.
Data Contradiction Analysis
Q. Why do different studies report varying yields for the Knoevenagel synthesis of this compound?
- Methodology : Yield discrepancies often arise from incomplete removal of water (azeotropic distillation vs. molecular sieves) or side reactions (e.g., ester hydrolysis). Replicate protocols with strict moisture control. Use H NMR to quantify unreacted aldehyde and adjust catalyst stoichiometry.
Q. How to address conflicting NMR assignments for the vinyl protons?
- Methodology : Re-examine NOESY correlations to confirm (E)-configuration. Cross-validate with N-labeled nitromethane in synthetic routes. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova).
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve (E)/(Z) isomers.
- Scale-Up Challenges : Adopt flow chemistry for exothermic reactions (e.g., microreactors with temperature control).
- Biological Activity Screening : If exploring antimicrobial applications (analogous to phenolic compounds in ), use microdilution assays against phytopathogens (e.g., Fusarium spp.) with positive/negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
